Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate
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Description
Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate is a useful research compound. Its molecular formula is C31H31N3O8S and its molecular weight is 605.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on the synthesis of a wide variety of quinazoline and quinazolinone derivatives, showcasing the versatility of related compounds in generating new chemical entities. For instance, studies have demonstrated the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline, highlighting a pathway to novel quinazoline derivatives through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine (Phillips & Castle, 1980). Similarly, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues points towards applications in developing potential therapeutic agents (Gentles et al., 1991).
Reactions and Potential Applications
Further investigations have revealed novel reaction pathways and the formation of distinctive chemical structures. For instance, reactions of anthranilamide with isocyanates facilitated a new facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, illustrating a novel approach to oxazolo[2,3-b]quinazolin-5-one derivatives with potential applications in medicinal chemistry (Chern et al., 1988).
Biological Activity and Antimicrobial Evaluation
The synthesis and characterization of new quinazoline derivatives have also been linked to the exploration of their biological activities. For example, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized and evaluated for their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2007). Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives and their reactions have been studied for potential anti-monoamine-oxidase and anticonvulsant activities, highlighting the therapeutic applications of such compounds (Mohamed, 2014).
properties
IUPAC Name |
ethyl 2-[[7-[[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O8S/c1-4-40-28(35)17-43-31-33-23-15-27-26(41-18-42-27)14-22(23)30(37)34(31)16-20-5-8-21(9-6-20)29(36)32-12-11-19-7-10-24(38-2)25(13-19)39-3/h5-10,13-15H,4,11-12,16-18H2,1-3H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAXFTRCWOXZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({7-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate |
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